3-(Fluoromethyl)-3-methylazetidine hydrochloride
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Overview
Description
3-(Fluoromethyl)-3-methylazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The incorporation of a fluoromethyl group in the azetidine ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-3-methylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of N-(fluoromethyl)-N-methylamines with appropriate electrophiles under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(Fluoromethyl)-3-methylazetidine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular pathways and mechanisms.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
3-(Chloromethyl)-3-methylazetidine: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and stability.
3-(Bromomethyl)-3-methylazetidine: Similar to the chloromethyl derivative but with a bromomethyl group, affecting its chemical behavior.
Uniqueness
3-(Fluoromethyl)-3-methylazetidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These attributes make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(fluoromethyl)-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFTBBQPATBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231676-18-7 |
Source
|
Record name | 3-(fluoromethyl)-3-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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